molecular formula C9H10BrIO B8711930 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene CAS No. 651330-75-5

1-(2-Bromoethoxy)-4-iodo-2-methylbenzene

Cat. No. B8711930
M. Wt: 340.98 g/mol
InChI Key: GBPBVBTXRSHAIM-UHFFFAOYSA-N
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Patent
US07338952B2

Procedure details

A mixture of 2-methyl-4-iodophenol (5.00 grams), 1,2-dibromoethane (2.76 mL), sodium hydroxide (1.3 grams) and ethanol (100 mL) was stirred at reflux for 5 hours before being poured into ice. The crude solid was dissolved in dichloromethane and washed with 1N NaOH. The organic layer was evaporated in vacuo to give 2-Bromo-1-(2-methyl-4-iodophenoxy)ethane Compound 21a as a tan solid. 1H NMR (CDCl3) δ 6.54 (d,1H), 4.25 (t, 2H), 3.66 (t, 2H), 2.20 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Br:10][CH2:11][CH2:12]Br.[OH-].[Na+].C(O)C>ClCCl>[Br:10][CH2:11][CH2:12][O:9][C:3]1[CH:4]=[CH:5][C:6]([I:8])=[CH:7][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)I)O
Name
Quantity
2.76 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
before being poured into ice
WASH
Type
WASH
Details
washed with 1N NaOH
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=C(C=C1)I)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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